2-Bromo-2'-nitroacetophenone

Vue d'ensemble

Description

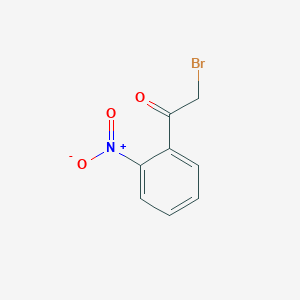

2-Bromo-2’-nitroacetophenone is an electroactive derivative-forming reagent . It is used as a precolumn reagent for preparing prostaglandin derivatives .

Molecular Structure Analysis

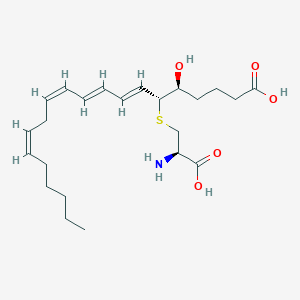

The molecular formula of 2-Bromo-2’-nitroacetophenone is C8H6BrNO3 . Its molecular weight is 244.04 g/mol . The IUPAC name is 2-bromo-1-(2-nitrophenyl)ethanone . The InChI is 1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 .Physical And Chemical Properties Analysis

2-Bromo-2’-nitroacetophenone is a white to pale yellow crystalline powder . It has a melting point of 55-57 °C . The exact mass and monoisotopic mass are 242.95311 g/mol . The topological polar surface area is 62.9 Ų . It has a heavy atom count of 13 .Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-2’-nitroacetophenone is an organic compound that is used in various organic syntheses . It is a complex ketone and can be used as a building block in the synthesis of more complex organic molecules .

Electroactive Derivative-Forming Reagent

This compound is an electroactive derivative-forming reagent . This means it can be used to modify other compounds to make them electroactive, which is useful in various fields such as electrochemistry and materials science .

Precolumn Reagent for Preparing Prostaglandin Derivatives

2-Bromo-2’-nitroacetophenone has been used as a precolumn reagent for preparing prostaglandin derivatives . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .

Safety and Handling Research

Due to its corrosive nature, research is being conducted on the safety and handling of 2-Bromo-2’-nitroacetophenone . It is classified as a skin corrosive/irritant and serious eye damage/eye irritant .

Chemical Identification and Characterization

The compound is used in research related to its identification and characterization . Its InChI Key, molecular formula, and SMILES string are often used in databases for chemical identification .

Material Science

As an electroactive derivative-forming reagent, 2-Bromo-2’-nitroacetophenone can be used in material science for the development of new materials with unique electroactive properties .

Safety and Hazards

2-Bromo-2’-nitroacetophenone causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-2’-nitroacetophenone is prostaglandins . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions.

Mode of Action

2-Bromo-2’-nitroacetophenone acts as an electroactive derivative-forming reagent . It interacts with its targets, the prostaglandins, by forming derivatives with them. This interaction results in changes to the prostaglandins, which can then be detected and analyzed .

Biochemical Pathways

The affected biochemical pathway is the prostaglandin synthesis pathway By forming derivatives with prostaglandins, 2-Bromo-2’-nitroacetophenone can potentially alter the normal functioning of this pathway

Result of Action

It has been found to have anantioxidant effect . This antioxidant property could potentially protect cells from damage by harmful free radicals.

Propriétés

IUPAC Name |

2-bromo-1-(2-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXUUCSRVVSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288152 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-nitroacetophenone | |

CAS RN |

6851-99-6 | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-2'-nitroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of 2-Bromo-2'-nitroacetophenone in the synthesis of polyheterocyclic compounds?

A1: 2-Bromo-2'-nitroacetophenone serves as a crucial starting material in the synthesis of indolizino[3,2-c]quinolines [] and pyrido fused imidazo[4,5-c] quinolines []. It reacts with substituted 2-aminopyridines to form intermediate compounds with a nitro group. This nitro group is then reduced to an amine, which subsequently undergoes Pictet-Spengler cyclization with various aldehydes to form the final polyheterocyclic products.

Q2: What are the advantages of using 2-Bromo-2'-nitroacetophenone in the reported synthetic routes?

A2: The use of 2-Bromo-2'-nitroacetophenone offers several advantages:

- Versatility: It allows for the incorporation of diverse substituents on the final polyheterocyclic products by utilizing various substituted 2-aminopyridines and aldehydes. [, ]

- Efficiency: The synthetic routes involving 2-Bromo-2'-nitroacetophenone are reported to be efficient, often proceeding with good overall yields. [, ]

- Microwave Assistance: The reactions can be performed under microwave irradiation, significantly reducing reaction times and improving overall efficiency. []

- Green Chemistry Principles: The reduction of the nitro group can be achieved using green solvents, contributing to a more environmentally friendly synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid](/img/structure/B32039.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)